Propyl-(tetrahydro-furan-2-ylmethyl)-amine
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Overview
Description
The compound of interest, Propyl-(tetrahydro-furan-2-ylmethyl)-amine, is a tertiary amine derivative that is structurally related to various furan-containing compounds. These compounds have been studied for their diverse range of applications, including their role in aroma formation and potential use in organic synthesis.
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies. For instance, furfuryl-amine, a related compound, has been shown to form from ribose through a nitrogen atom transfer from the α-amino group of amino acids. This process involves decarboxylation, isomerization, and hydrolysis steps . Another study describes the synthesis of a tertiary amine with N-5-nitrofurfuryl and N-prop-2-ynyl moieties, although the molecule is not planar due to the inclination of the furan ring relative to the phenyl ring . Additionally, propargyl amines undergo cyclization reactions to form benzofuran derivatives, which can further rearrange under certain conditions to yield substituted benzofurans .
Molecular Structure Analysis
The molecular structure of furan derivatives can vary significantly. For example, the N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine molecule is not planar, with the furan ring inclined at a significant angle to the phenyl ring, which affects the overall molecular conformation and potential reactivity .
Chemical Reactions Analysis
Furan derivatives can participate in a variety of chemical reactions. Furfuryl-amine can interact with 3-deoxyribosone to form furfuryl-pyrrole derivatives through dehydration and cyclization . Electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, have been studied on N-(5-quinolyl)furan-2-carboxamide, leading to the formation of thiazoloquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The inclination of the furan ring, as seen in N-(4-Methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, suggests that van der Waals forces dominate the crystal structure, and the terminal alkynyl group, despite being a strong hydrogen-bond donor, does not participate in hydrogen bonding . The reactivity of these compounds in various chemical reactions indicates a range of potential applications, although specific physical properties such as melting points, boiling points, and solubilities are not detailed in the provided papers.
Scientific Research Applications
-
Phytochemical Screenings of the Marine Red Alga
- Scientific Field : Marine Biology
- Application Summary : The study aimed to understand the phytochemical screenings of the red alga, Gracilaria corticata .
- Methods of Application : The alga was subjected to hexanic, acetonic, and methanolic extractions .
- Results : The study revealed the presence of 17 secondary compounds from the extracts. Among these, 8 compounds possessed bioactive properties .
-
Synthesis of a Doubly Acylated cis-THF-diol Product
- Scientific Field : Organic Chemistry
- Application Summary : The study reported the synthesis of a doubly acylated cis-THF-diol product .
- Methods of Application : The substance was synthesized in three steps by the stereoselective RuO4-catalysed oxidative cyclisation of 1,5-hexadiene, followed by benzoylation and acetylation .
- Results : This substance was one of the substrates chosen to probe a new developed oxidative procedure to transform bis-acylated THF-diols into bis-acylated 1,4-diketones .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-5-9-7-8-4-3-6-10-8/h8-9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOSVGABACUJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389784 |
Source
|
Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(tetrahydro-furan-2-ylmethyl)-amine | |
CAS RN |
7179-87-5 |
Source
|
Record name | Tetrahydro-N-propyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7179-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Oxolan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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